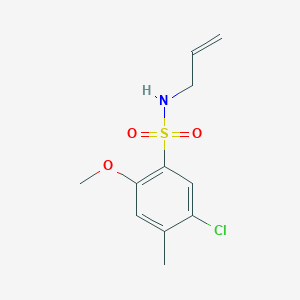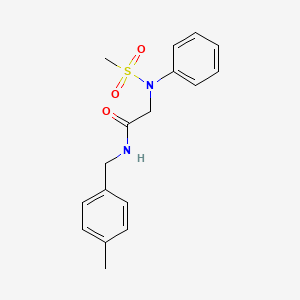
N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has been gaining attention in the scientific research community. This compound has been found to have potential applications in the field of medicine, especially in the treatment of various diseases. In
Mécanisme D'action
N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide exerts its effects by binding to the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. This binding leads to the activation of these receptors, which in turn leads to the release of various neurotransmitters and hormones in the body. The exact mechanism of action of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is still not fully understood, but it is believed to involve the modulation of the endocannabinoid system in the body.
Biochemical and Physiological Effects:
N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been found to have various biochemical and physiological effects on the body. It has been shown to have analgesic, anti-inflammatory, and anti-tumor effects. It has also been found to have neuroprotective effects and to improve cognitive function. However, it is important to note that the effects of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide can vary depending on the dosage and duration of exposure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in lab experiments is that it is a potent and selective cannabinoid receptor agonist, which allows for specific investigation of the effects of synthetic cannabinoids on the body. However, one limitation is that the effects of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide can be unpredictable and can vary depending on the experimental conditions. It is also important to note that the use of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in lab experiments should be done with caution and under strict safety protocols.
Orientations Futures
There are several future directions for the study of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. One direction is to investigate its potential therapeutic effects in the treatment of various diseases such as cancer, epilepsy, and chronic pain. Another direction is to study its effects on the endocannabinoid system and to investigate its potential as a tool for the study of this system. Additionally, further research is needed to fully understand the mechanism of action of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide and to identify any potential side effects or risks associated with its use.
Méthodes De Synthèse
The synthesis of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide involves the reaction of 4-methylbenzyl chloride with N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. This method has been reported in several scientific papers and has been found to be an efficient and reliable way to synthesize N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide.
Applications De Recherche Scientifique
N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been studied extensively in the field of medicine, particularly in the treatment of various diseases such as cancer, epilepsy, and chronic pain. It has been found to have potential therapeutic effects due to its ability to activate the cannabinoid receptors in the body. This compound has also been studied in the field of pharmacology, where it has been used to investigate the effects of synthetic cannabinoids on the body.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-14-8-10-15(11-9-14)12-18-17(20)13-19(23(2,21)22)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDVXCDWQOSXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B4961087.png)
![methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B4961099.png)
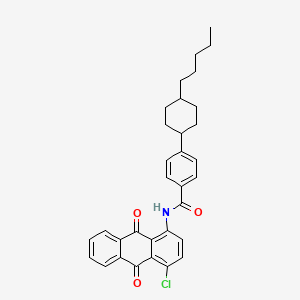
![ethyl 2-{[N-(1-phenylethyl)glycyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4961103.png)
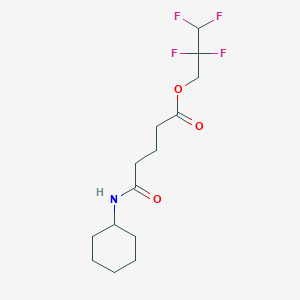
![2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4961112.png)

![3-{5-[(2,4-dichlorobenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B4961134.png)
![sec-butyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4961148.png)
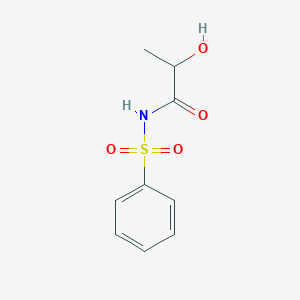
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4961156.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4961163.png)
